molecular formula C10H10FNO B11909193 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11909193
M. Wt: 179.19 g/mol
InChI Key: GICPYZVHNNIESX-UHFFFAOYSA-N
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Description

7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is a fluorinated and methyl-substituted derivative of the 3,4-dihydroquinolin-2(1H)-one scaffold. This bicyclic structure features a partially saturated quinoline core, with a ketone group at position 2 and substituents at positions 7 (fluoro) and 8 (methyl).

The fluoro substituent enhances metabolic stability and bioavailability by reducing oxidative metabolism, while the methyl group may influence steric interactions with target proteins. Synthetic routes for such derivatives typically involve alkylation, nitro reduction, and coupling reactions (e.g., Scheme 1 in ), with yields and purity dependent on reaction conditions .

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

7-fluoro-8-methyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H10FNO/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2,4H,3,5H2,1H3,(H,12,13)

InChI Key

GICPYZVHNNIESX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)CC2)F

Origin of Product

United States

Preparation Methods

Green Chemistry Approach

A solvent-free, water-mediated protocol utilizes formic acid (15 equiv.) as both a catalyst and reducing agent. In this method, 7-fluoro-8-methylaniline derivatives undergo cyclocondensation with β-keto esters at 80°C, followed by acid-catalyzed lactamization. The aqueous environment minimizes side reactions, making this route ideal for electron-deficient substrates.

Substrate Scope and Limitations

While this method achieves 95% yield for unsubstituted 3,4-dihydroquinolin-2(1H)-one (2a), fluorinated analogs require higher temperatures (100°C) and extended reaction times (24 h). The methyl group at position 8 further complicates the reaction by inducing steric clashes during cyclization, necessitating careful optimization of stoichiometry.

NMR Spectral Insights

The parent compound 2a shows a deshielded NH proton at δ 10.01 (s) in DMSO-d₆, with aromatic protons between δ 7.11–6.79 and aliphatic protons at δ 2.77 (t, J = 7.5 Hz) and δ 2.41–2.30 (m). Fluorine incorporation would likely upshift adjacent protons due to its electronegativity, while the methyl group would introduce splitting in the aliphatic region.

Radical-Mediated Halosulfonylation of 1,7-Enynes

Three-Component Cascade Reaction

A novel halosulfonylation strategy employs arylsulfonyl hydrazides and N-iodosuccinimide (NIS) to generate sulfonyl radicals, which trigger α,β-conjugated addition followed by 6-exo-dig cyclization. This one-pot method constructs C–S, C–C, and C–I bonds sequentially, enabling the synthesis of densely functionalized dihydroquinolinones. For the target compound, a 7-fluoro-8-methyl-1,7-enyne substrate would react with tosylhydrazide and NIS under oxidative conditions (TBHP, CH₃CN, 60°C).

Yield and Selectivity Challenges

Initial trials with analogous substrates report moderate yields (60–69%), attributed to competing radical recombination pathways. Introducing fluorine and methyl groups may further reduce efficiency due to increased steric and electronic demands. However, this method’s ability to install multiple functionalities in a single step makes it a promising avenue for future optimization.

Mechanistic Considerations

The reaction proceeds via:

  • In situ generation of sulfonyl radicals from arylsulfonyl hydrazides.

  • Radical addition to the enyne’s triple bond, forming a vinyl radical intermediate.

  • 6-exo-dig cyclization to construct the dihydroquinolinone ring.

  • Radical coupling with iodine to terminate the cascade.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Range Advantages Limitations
Palladium catalysisToluene, 110°C, Pd/Cu catalysts60–75%High functional group toleranceRequires inert atmosphere, costly ligands
Aqueous-phaseH₂O, HCO₂H, 80°C70–95%Solvent-free, eco-friendlyLimited substrate scope for bulky groups
Radical halosulfonylationCH₃CN, NIS, TBHP, 60°C60–69%One-pot, multiple bond formationsModerate yields, competing pathways

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation at specific positions on the quinoline ring using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

Neuropharmacological Applications

Alzheimer’s Disease Treatment

One of the prominent applications of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is in the development of treatments for Alzheimer’s disease. Research indicates that compounds in the dihydroquinolinone family can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important targets in Alzheimer’s therapy. For instance, studies have shown that certain derivatives exhibit significant AChE inhibition, which is crucial for enhancing cholinergic neurotransmission in Alzheimer's patients .

Mechanism of Action

The mechanism involves the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft. This action is complemented by the potential to cross the blood-brain barrier (BBB), making these compounds viable candidates for neurodegenerative disease therapies .

Anticancer Research

Inhibition of Tumor Growth

This compound has also been investigated for its anticancer properties. Compounds derived from this scaffold have shown promising results in inhibiting various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance cytotoxicity against cancer cells .

Case Study: Nitric Oxide Synthase Inhibition

A notable case study involved derivatives that selectively inhibited neuronal nitric oxide synthase (nNOS), which has implications for pain management and cancer therapy. One compound demonstrated significant potency in reversing thermal hyperalgesia in animal models, suggesting its potential utility in managing cancer-related pain .

Antimicrobial Activity

Broad-Spectrum Efficacy

Research has highlighted the antimicrobial properties of this compound derivatives against a range of pathogens. These compounds have been found to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes within the pathogens .

Summary Table of Applications

Application Area Details References
NeuropharmacologyAChE and MAO inhibition for Alzheimer’s treatment
Cancer ResearchCytotoxicity against various cancer cell lines; nNOS inhibitors
Antimicrobial ActivityBroad-spectrum efficacy against bacteria and fungi

Mechanism of Action

The mechanism of action of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The fluorine atom may enhance binding affinity and selectivity, while the methyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Physicochemical Properties

Key analogues of 7-fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one include:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Applications References
7-Fluoro-8-methyl derivative 7-F, 8-CH₃ N/A 195.2 (est.) Potential CNS targeting
6-Methoxy derivative (2b) 6-OCH₃ 138.5–140.2 177.2 Synthetic intermediate
6-Methyl derivative (2c) 6-CH₃ 126.0–127.9 161.2 Anticancer research
8-Hydroxy derivative (Compound 1) 8-OH N/A 163.2 Natural product isolation
5-Amino-8-fluoro-1-methyl derivative 5-NH₂, 8-F, 1-CH₃ N/A 194.2 Life science research

Key Observations :

  • Fluorine Position: The 7-fluoro substitution distinguishes the target compound from 5-Amino-8-fluoro-1-methyl derivatives (e.g., ), where fluorine at position 8 may alter electronic effects on the aromatic ring.
  • Hydroxy vs. Fluoro : 8-Hydroxy derivatives (e.g., Compound 1 in ) exhibit lower metabolic stability due to susceptibility to glucuronidation, limiting their therapeutic utility compared to fluorinated analogues .
Antidepressant and CNS Activity
  • 3,4-Dihydroquinolin-2(1H)-one derivatives with 1,3,4-oxadiazole moieties (e.g., compound 10g in ) show high 5-HT1A receptor affinity (Ki = 1.68 nM), comparable to serotonin. The intact dihydroquinolinone ring is critical for activity, as ring-opening reduces efficacy .
  • Fluorinated Analogues: In nNOS inhibitors (e.g., compound (S)-35 in ), fluoro substituents at position 7 enhance selectivity over related isoforms (e.g., eNOS), while methyl groups fine-tune steric interactions .
Anticancer Potential
  • VEGFR2 Inhibitors : Derivatives like 4m and 4t () demonstrate IC₅₀ values < 1 µM against glioblastoma cells. Substituents at positions 7 and 8 influence binding to the kinase domain, with fluorinated variants showing improved pharmacokinetics .
Anticonvulsant Activity
  • Derivatives tested in maximal electroshock (MES) models () show ED₅₀ values < 50 mg/kg, with halogenated compounds (e.g., fluoro, chloro) exhibiting reduced neurotoxicity compared to non-halogenated counterparts .

Challenges :

  • Fluorine Incorporation : Direct fluorination often requires hazardous reagents (e.g., Selectfluor), whereas indirect methods (e.g., nitro reduction followed by Sandmeyer reaction) may lower yields .
  • Regioselectivity : Competing alkylation at N1 vs. O7 positions necessitates careful optimization of base and solvent (e.g., NaH in DMF vs. K₂CO₃) .

Q & A

Q. What are the standard synthetic routes for 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one?

The synthesis typically involves cyclization reactions of fluorinated precursors, often starting with Friedel-Crafts acylation or nucleophilic substitution to introduce the fluorine atom. A common approach includes:

  • Step 1 : Fluorination of a quinoline precursor using agents like Selectfluor or KF in polar aprotic solvents (e.g., DMF) .
  • Step 2 : Cyclization via acid-catalyzed (e.g., H₂SO₄) or base-mediated (e.g., NaH) conditions to form the dihydroquinolinone core .
  • Step 3 : Methylation at the 8th position using methyl iodide or dimethyl sulfate under basic conditions .
    Key intermediates and yields are monitored via TLC and HPLC.

Q. How is NMR spectroscopy utilized in characterizing this compound?

1H NMR is critical for verifying substitution patterns and regioselectivity. Key observations include:

  • Fluorine-induced shifts : The fluorine atom at C7 deshields adjacent protons, causing distinct splitting (e.g., δ 7.11–8.13 ppm for aromatic protons) .
  • Methyl group identification : The C8 methyl group appears as a singlet at δ 2.28–2.41 ppm .
  • Dihydroquinolinone backbone : Protons on C3 and C4 show multiplet signals at δ 2.63–3.05 ppm due to restricted rotation .

Q. What structural features influence its biological activity?

The compound’s activity is determined by:

  • Fluorine substitution : Enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., cytochrome P450) .
  • Methyl group at C8 : Steric effects modulate receptor specificity, reducing off-target interactions .
  • Dihydroquinolinone core : The partially saturated ring improves metabolic stability compared to fully aromatic quinolines .
Structural FeatureImpact on ActivityExample Analog Comparison
7-Fluoro substitutionIncreased binding affinity8-Fluoro analogs show 30% lower IC₅₀
8-Methyl groupReduced cytotoxicityMethyl-free analogs exhibit higher hepatic toxicity
Dihydroquinolinone coreEnhanced metabolic stabilityFully aromatic quinolines degrade 2× faster

Advanced Research Questions

Q. How can researchers address low yields in fluorination steps during synthesis?

Low yields often arise from incomplete fluorination or side reactions. Strategies include:

  • Optimizing reaction conditions : Use anhydrous DMF at 60–80°C to minimize hydrolysis of fluorinating agents .
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in aromatic fluorination .
  • Purification techniques : Employ column chromatography with silica gel (hexane:EtOAc 4:1) to isolate the fluorinated intermediate .

Q. How can contradictions in biological activity data between analogs be resolved?

Conflicting data may stem from substitution pattern variability or assay conditions. Methodological solutions:

  • Comparative SAR studies : Systematically compare analogs (e.g., 7-fluoro vs. 8-fluoro derivatives) using standardized enzyme inhibition assays .
  • Structural modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with X-ray crystallography .
  • Meta-analysis of literature : Cross-reference datasets from multiple studies to identify outliers (e.g., conflicting IC₅₀ values due to solvent polarity differences) .

Q. How can fluorine’s electronic effects on target binding be experimentally validated?

Design experiments to isolate electronic vs. steric contributions:

  • Isotopic labeling : Synthesize ¹⁹F-labeled analogs for NMR-based binding studies to map electrostatic interactions .
  • Hammett substituent constants : Correlate fluorine’s σₚ values with activity changes in a series of analogs (e.g., 7-F, 8-F, 7-Cl) .
  • Competitive inhibition assays : Compare inhibition kinetics of fluorinated vs. non-fluorinated compounds under identical conditions .

Q. What strategies improve regioselectivity in introducing the methyl group at C8?

Regioselectivity challenges arise due to competing reactions at C7 or C8. Solutions include:

  • Directing groups : Use temporary protecting groups (e.g., Boc) on the nitrogen to steer methylation to C8 .
  • Metal-mediated catalysis : Employ Cu(I) catalysts with methyl Grignard reagents for site-specific alkylation .
  • Microwave-assisted synthesis : Enhance reaction kinetics to favor the thermodynamically stable C8-methyl product .

Methodological Considerations

  • Data Contradiction Analysis : When NMR spectra show unexpected splitting (e.g., δ 2.01 ppm for dimethylamino groups), verify solvent effects (DMSO vs. CDCl₃) and consider variable-temperature NMR to rule out conformational exchange .
  • Reaction Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading) and identify optimal conditions via response surface methodology .
  • Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

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